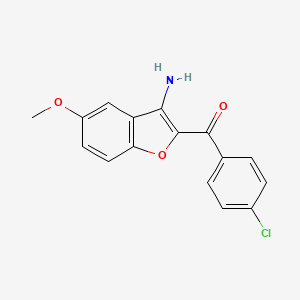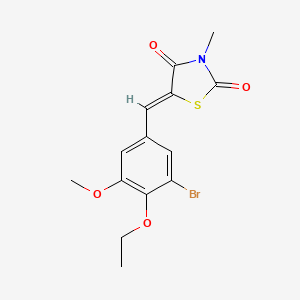
(3-Amino-5-methoxy-1-benzofuran-2-yl)(4-chlorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Amino-5-methoxy-1-benzofuran-2-yl)(4-chlorophenyl)methanone is a compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them valuable in drug discovery and development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves constructing the benzofuran ring through various methods such as cyclization reactions. For (3-Amino-5-methoxy-1-benzofuran-2-yl)(4-chlorophenyl)methanone, a common approach might involve the following steps:
Formation of the Benzofuran Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a phenol derivative, under acidic or basic conditions.
Introduction of Substituents: The amino and methoxy groups can be introduced through nucleophilic substitution reactions, while the chlorophenyl group can be added via electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) to enhance reaction rates and yields. This method is particularly useful for constructing complex benzofuran derivatives with high efficiency .
化学反応の分析
Types of Reactions
(3-Amino-5-methoxy-1-benzofuran-2-yl)(4-chlorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.
科学的研究の応用
(3-Amino-5-methoxy-1-benzofuran-2-yl)(4-chlorophenyl)methanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound can be used in studies to understand its interactions with biological targets, such as enzymes or receptors.
Industry: The compound can be utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of (3-Amino-5-methoxy-1-benzofuran-2-yl)(4-chlorophenyl)methanone involves its interaction with molecular targets in biological systems. For instance, benzofuran derivatives are known to inhibit enzymes or receptors, leading to various pharmacological effects. The specific pathways and targets depend on the functional groups present in the compound and their interactions with biological molecules .
類似化合物との比較
Similar Compounds
Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.
Angelicin: A furocoumarin with phototoxic properties used in the treatment of skin diseases.
Bergapten: Another furocoumarin with anti-inflammatory and anticancer activities.
Uniqueness
(3-Amino-5-methoxy-1-benzofuran-2-yl)(4-chlorophenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
182124-38-5 |
|---|---|
分子式 |
C16H12ClNO3 |
分子量 |
301.72 g/mol |
IUPAC名 |
(3-amino-5-methoxy-1-benzofuran-2-yl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C16H12ClNO3/c1-20-11-6-7-13-12(8-11)14(18)16(21-13)15(19)9-2-4-10(17)5-3-9/h2-8H,18H2,1H3 |
InChIキー |
VNJATHHOCHNDFI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)OC(=C2N)C(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-1-(2-fluorophenyl)-5-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11641911.png)
![(2E)-2-[1-(4-butyl-2-methyl-5-oxotetrahydrofuran-2-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11641921.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11641932.png)
![Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-{[2-(prop-2-EN-1-yloxy)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11641935.png)
![5-[(4-Bromophenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B11641936.png)
![6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)pyridine-3-carboxamide](/img/structure/B11641942.png)
![5-[5-[(2-Butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid](/img/structure/B11641961.png)
![Prop-2-en-1-yl 5-cyano-6-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11641968.png)

![dimethyl 5-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}benzene-1,3-dicarboxylate](/img/structure/B11641977.png)

![3-{[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B11641985.png)
![ethyl 2-[3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11641991.png)
